2-Aminoacetic acid;ZINC;dihydrate

In vitro bioaccessibility Zinc supplement comparison Dialysability assay

Formulators substituting zinc glycinate dihydrate for inorganic zinc salts face a critical pharmacokinetic reality: ionic Zn²⁺ from sulfate or oxide is sequestered by dietary phytate and competes with iron/calcium for uptake via ZIP4 transporters, compromising true absorption. Zinc bisglycinate dihydrate circumvents this bottleneck entirely. • Absorbed intact via PepT1 peptide transporters - bypasses divalent cation competition at the enterocyte. • +43.4% oral bioavailability vs. zinc gluconate (Gandia et al., 2007); 100% responder rate for plasma zinc elevation in 6-week RCT (DiSilvestro et al., 2015). • +16% overall bioavailability and +30% zinc retention vs. zinc sulfate under high-phytate challenge (Schlegel & Windisch, 2006). Supplied as a white crystalline powder, ≥98% purity, with full certificates of analysis. Ideal for multimineral formulations, prenatal supplements, and phytate-rich dietary interventions.

Molecular Formula C4H14N2O6Zn
Molecular Weight 251.5 g/mol
Cat. No. B12072302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoacetic acid;ZINC;dihydrate
Molecular FormulaC4H14N2O6Zn
Molecular Weight251.5 g/mol
Structural Identifiers
SMILESC(C(=O)O)N.C(C(=O)O)N.O.O.[Zn]
InChIInChI=1S/2C2H5NO2.2H2O.Zn/c2*3-1-2(4)5;;;/h2*1,3H2,(H,4,5);2*1H2;
InChIKeySUPCYPIBWBIVNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Glycinate Dihydrate: Compound Identity and Physicochemical Baseline


2-Aminoacetic acid;ZINC;dihydrate — systematically named zinc bis(2-aminoacetate) dihydrate and commonly referred to as zinc bisglycinate dihydrate or zinc glycinate dihydrate — is a fully chelated coordination complex (CAS 14281-83-5, molecular formula C₄H₈N₂O₄Zn·2H₂O, molecular weight ~213.5 g/mol anhydrous) in which one Zn²⁺ cation is coordinated by two glycine ligands via the carboxylate oxygen and the amine nitrogen, forming a stable five-membered chelate ring [1]. The compound appears as a white to almost-white crystalline powder with a melting (decomposition) point of ~290 °C, is slightly soluble in neutral water but readily dissolves in mildly acidic media (solution pH 5.5–7.0), and is insoluble in ethanol and other organic solvents [2]. The well-characterized dihydrate form [Zn(H₂NCH₂CO₂)₂·2H₂O] provides an elemental zinc content of approximately 30.6–31.8% (w/w) [2]. As a member of the amino acid chelate class — specifically the bisglycinate subclass — this compound belongs to the category of 'organic zinc' supplements that are structurally and pharmacokinetically distinct from both inorganic zinc salts (e.g., sulfate, oxide) and simple organic salts (e.g., gluconate, citrate, picolinate) [3].

Workflow
Bioavailability-focused zinc formulation development
Selection Context
Intact bisglycinate chelate absorbed via PepT1; bypasses divalent cation competition
Format
Dihydrate crystalline powder; dispersible in acidic media

Why Zinc Glycinate Cannot Be Substituted With Generic Zinc Salts


The procurement decision to substitute a zinc glycinate dihydrate specification with a chemically dissimilar zinc salt — even one delivering identical elemental zinc mass — is not pharmacokinetically neutral. The bisglycinate chelate is absorbed as an intact molecular complex via intestinal peptide-transport pathways (predominantly PepT1), bypassing the divalent cation transporter ZIP4 that mediates uptake of ionic Zn²⁺ released from dissociable salts such as zinc sulfate, zinc gluconate, and zinc oxide [1]. Inorganic salts dissociate in the gastric lumen, releasing free Zn²⁺ ions that are highly susceptible to precipitation by dietary phytate and competitive inhibition by iron, calcium, and copper at the enterocyte; in contrast, the glycine-chelated zinc remains coordinated and protected through the gastrointestinal tract [2]. This mechanistic divergence produces quantitatively meaningful differences in bioaccessibility, true absorption, zinc retention, and ultimately plasma zinc response — differences that are not compensated by simply increasing the dose of an inferior salt. The evidence collated in Section 3 below demonstrates that across in vitro, animal, and human models, zinc glycinate yields systematically superior zinc delivery metrics compared with the most commonly specified alternatives.

Zinc Glycinate Dihydrate
Absorbed as intact complex via PepT1; resistant to phytate precipitation and cation competition.
Generic Zinc Salts (sulfate, gluconate, oxide)
Dissociate to free Zn²⁺; uptake via ZIP4 is inhibited by dietary phytate and competing iron/calcium.
Equal elemental zinc mass does not predict equivalent systemic exposure; direct substitution may require bioequivalence validation.

Comparative Evidence: Zinc Glycinate vs. Competitor Zinc Forms


In Vitro Bioaccessibility Under Simulated Gastrointestinal Conditions

In a controlled in vitro digestion-dialysis study (Ośko et al., 2023) that tested ten commercial zinc dietary supplements spanning six chemical forms under identical simulated gastric and intestinal conditions, zinc diglycinate achieved the highest relative bioaccessibility of any form tested. The top-performing zinc diglycinate formulation (DS2) yielded 9.38% bioaccessible zinc — approximately 2.8-fold higher than the zinc sulfate formulation (DS6, 3.38%). Three additional zinc diglycinate products (DS1: 7.86%, DS10: 6.59%, DS9: 5.77%) all exceeded every non-diglycinate formulation, including zinc gluconate (4.48–6.19%), zinc citrate (3.15%), zinc picolinate (1.99%), and zinc methionine (1.13%) [1].

In Vitro Bioaccessibility
Head-to-head
Diglycinate 9.38% vs. sulfate 3.38% (≈2.8×); all diglycinate forms exceeded all non-diglycinate comparators
Reported higher bioaccessible fraction under simulated digestion; supports in vivo absorption prediction.
In vitro dialysis model; Zn quantified by FAAS.
In vitro bioaccessibility Zinc supplement comparison Dialysability assay

In Vivo Absorption and Retention Under Phytate Challenge

Schlegel & Windisch (2006) employed a ⁶⁵Zn-radiolabeled rat model with a semi-synthetic diet deliberately fortified with 8 g/kg sodium phytate to replicate the high-phytate conditions of cereal-based human diets — the most common real-world inhibitor of zinc absorption. Under these phytate-challenged conditions, the zinc glycinate group demonstrated significantly superior performance across every measured endpoint. True absorption of dietary zinc was 51% for ZnGly vs. 44% for ZnSO₄ (+7 percentage points). Endogenous faecal zinc losses and urinary zinc excretion were not significantly different between groups, meaning the absorption advantage translated directly into a 30% higher zinc retention (33% vs. 25% of intake). Overall zinc bioavailability — integrating absorption, endogenous losses, and metabolic utilization — was 49% for ZnGly vs. 42% for ZnSO₄, representing a 16% relative superiority for the glycinate form [1].

In Vivo Phytate Challenge
Head-to-head
True absorption: 51% (glycinate) vs. 44% (sulfate); retention 33% vs. 25%; overall bioavailability 49% vs. 42%
Reported advantage maintained under high phytate; model-response context for fortified foods.
⁶⁵Zn rat model, 8 g/kg sodium phytate diet.
In vivo bioavailability Phytate antagonism ⁶⁵Zn tracer kinetics

Human Oral Bioavailability vs. Zinc Gluconate

Gandia et al. (2007) conducted a randomized crossover study in 12 healthy female volunteers comparing a single 15 mg oral dose of zinc bis-glycinate against an identical elemental zinc dose of zinc gluconate (reference formulation), with a 7-day washout between treatments. Serum zinc concentrations were measured by validated ICP-OES, and pharmacokinetic parameters (Cₘₐₓ, TCₘₐₓ, AUCₜ, AUCᵢ) were compared by ANOVA with 90% confidence intervals of the test/reference ratio. The bis-glycinate formulation significantly increased oral bioavailability by +43.4% compared with zinc gluconate, met the bioequivalence criteria for superior relative bioavailability, and was safe and well tolerated [1]. This human data, obtained under controlled crossover conditions, is free from the inter-individual variability confounders that limit cross-study comparisons.

Human PK vs. Gluconate
Head-to-head
+43.4% relative oral bioavailability (Cₘₐₓ/AUC) vs. zinc gluconate reference
Crossover trial evidence; indicates higher systemic exposure under controlled conditions.
12 healthy women, 15 mg Zn dose, ICP-OES.
Human pharmacokinetics Oral bioavailability Crossover clinical trial

Acute Human Uptake Ranking Across Four Zinc Forms

DiSilvestro & Swan (2008) performed a systematic four-way head-to-head comparison of commercially available zinc supplements — zinc glycinate, zinc gluconate, zinc picolinate, and zinc oxide — in 12 young adult women using the zinc tolerance test methodology (plasma zinc measured hourly for 4 hours following a single oral dose). The primary endpoint was plasma zinc area under the curve (AUC). Zinc glycinate ranked first for both plasma zinc AUC and per-person rank ordering, with the complete plasma zinc AUC ranking being: glycinate > gluconate > picolinate = oxide. For erythrocyte zinc AUC, the ranking was: glycinate > picolinate > oxide > gluconate. No formulation significantly altered 5′-nucleotidase activity at any time point. The authors concluded that 'zinc glycinate showed the best acute uptake of the four complexes tested' [1].

Acute Uptake Ranking
Head-to-head
Plasma Zn AUC rank: glycinate > gluconate > picolinate = oxide; erythrocyte rank: glycinate > picolinate > oxide > gluconate
Ranked first across four commercial forms; supports acute zinc delivery interpretation.
Zinc tolerance test, 12 women, 4-hour monitoring.
Zinc tolerance test Acute absorption ranking Plasma zinc AUC

Long-Term Plasma Zinc Status Elevation in a Randomized Trial

DiSilvestro, Koch & Rakes (2015) conducted a 6-week, three-arm randomized controlled trial in 30 young adult women (n = 10 per arm) comparing 60 mg elemental zinc per day administered as either zinc glycinate, zinc gluconate, or placebo. The primary outcome — plasma zinc concentration, the standard clinical biomarker for zinc status — increased in every single subject receiving zinc glycinate. In contrast, no statistically significant change from baseline was observed in either the zinc gluconate group or the placebo group. Erythrocyte superoxide dismutase activity (a marker of copper depletion secondary to high-dose zinc) remained unchanged in all three arms, indicating that the glycinate-driven improvement in zinc status was achieved without inducing copper deficiency at this dose [1]. The categorical outcome — 100% responder rate for glycinate vs. non-significant group-level change for gluconate — constitutes a qualitative as well as quantitative differentiation.

6-Week RCT Status
Head-to-head
100% responder rate (plasma Zn increase) for glycinate vs. non-significant change with gluconate or placebo
Reported consistent plasma Zn elevation; endpoint context for longer-term zinc status correction.
30 women, 60 mg Zn/day, 6 weeks; Cu status unchanged.
Randomized controlled trial Zinc status correction Plasma zinc biomarker

Research and Industrial Application Scenarios for Zinc Glycinate


High-Phytate Population Nutrition and Zinc Status Correction

The Schlegel & Windisch (2006) in vivo data — demonstrating +16% overall bioavailability and +30% zinc retention for zinc glycinate relative to zinc sulfate specifically under high-phytate challenge (8 g/kg sodium phytate) — directly supports the selection of zinc glycinate dihydrate for any nutritional intervention targeting populations whose staple diets are rich in phytate-containing cereals, legumes, or whole grains. This includes fortified staple foods (wheat flour, maize meal, rice), ready-to-use therapeutic foods, and targeted supplementation programs in South Asia and sub-Saharan Africa, where phytate-induced zinc malabsorption is a recognized contributor to population-level zinc deficiency . In these contexts, substituting zinc glycinate for zinc sulfate or zinc oxide at equivalent elemental zinc levels can be expected to deliver a quantitatively meaningful improvement in absorbed and retained zinc without requiring reformulation of the food matrix to reduce phytate content.

Dietary Supplements With Superior Bioavailability Claims

The human pharmacokinetic data from Gandia et al. (2007) — +43.4% higher oral bioavailability vs. zinc gluconate — and the longer-term RCT data from DiSilvestro et al. (2015) — 100% responder rate for plasma zinc elevation vs. non-significant gluconate effect — provide the evidentiary foundation for 'superior absorption' or 'clinically proven bioavailability' label claims on zinc glycinate dihydrate dietary supplements . Brands seeking to differentiate in crowded zinc supplement markets can cite these head-to-head human studies to substantiate performance-based positioning against products formulated with zinc gluconate, zinc citrate, zinc picolinate, or zinc oxide. The evidence also supports reduced-dose formulations (e.g., 15–20 mg zinc as bisglycinate) that can claim equivalence to higher doses of competing forms, potentially reducing pill size and improving consumer compliance.

Multimineral and Prenatal Formulations Minimizing Competition

The bisglycinate chelate structure enables absorption of the intact zinc-glycine complex via intestinal peptide transporters (PepT1) rather than via the divalent metal transporter ZIP4, thereby substantially reducing competition with iron, calcium, copper, and other divalent cations for intestinal uptake . This mechanistic property — corroborated by the robust in vitro bioaccessibility data from Ośko et al. (2023) showing zinc diglycinate outperforming all other zinc forms tested under simulated digestion — makes zinc glycinate dihydrate the rational first-choice zinc source for multimineral formulations (e.g., prenatal vitamins, bone health combinations, comprehensive mineral supplements) where concurrent high doses of iron and calcium are known to impair zinc absorption from dissociable zinc salts . Formulators can reduce the elemental zinc overage otherwise required to compensate for competitive inhibition.

Zinc Supplementation for Gastrointestinally Sensitive Populations

The structural integrity of the zinc bisglycinate chelate through the gastric environment — where it remains coordinated and does not release free Zn²⁺ ions — is mechanistically associated with reduced gastric mucosal irritation compared with zinc sulfate and zinc oxide, which dissociate to release ionic zinc that can stimulate the emetic reflex . The DiSilvestro & Swan (2008) acute tolerance test and the DiSilvestro et al. (2015) 6-week RCT both reported zinc glycinate as well tolerated with no GI-related dropouts . For pediatric zinc formulations (diarrhea management per WHO guidelines), geriatric supplements where polypharmacy and GI sensitivity are prevalent, and post-bariatric surgery patients requiring high-bioavailability zinc in a small-volume, well-tolerated format, zinc glycinate dihydrate offers a documented tolerability advantage over inorganic zinc salts.

Application
Selection Property
Validation Focus
High-phytate dietary zinc fortification studies
Phytate-resistant chelate integrity
In vivo retention and bioavailability under phytate challenge
Bioavailability-focused supplement formulation
PepT1-mediated absorption pathway
Human PK comparison vs. gluconate; plasma zinc responder analysis
Multimineral formulation development
Reduced divalent cation competition
Bioaccessibility in presence of iron/calcium; in vitro digestion models
Tolerability-focused zinc supplementation research
Intact gastric transit; low free Zn²⁺ release
GI tolerability endpoints; acute tolerance test data
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